molecular formula C21H20FN3O2S B2893379 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235011-27-4

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2893379
CAS RN: 1235011-27-4
M. Wt: 397.47
InChI Key: XRKKKEBJCCZIFT-UHFFFAOYSA-N
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Description

“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to a class of molecules that have been studied for their diverse biological activities . It is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit a range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a piperidine ring, and a fluorobenzoyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Disposition and Metabolism

A study on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, highlights its pharmacokinetic profile. The elimination of drug-related material was almost complete over a 9-day period, primarily via feces, with minimal urinary excretion. This study provides insight into the metabolic pathways and elimination mechanisms of such compounds, which is crucial for developing effective therapeutics (Renzulli et al., 2011).

Antimicrobial Activity

Another area of research involves the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity. These compounds showed good to moderate activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Anuse et al., 2019).

Novel Therapeutics Development

Research on the synthesis and biological evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors showcased the potential of these compounds in developing new antituberculosis drugs. One compound, in particular, showed promising activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and in vitro antituberculosis activity without cytotoxicity (Jeankumar et al., 2013).

Molecular Docking Studies

Research on bisthiourea derivatives of dipeptide conjugated to benzothiazole highlighted their anti-inflammatory and antimicrobial properties through molecular docking studies. These compounds demonstrated significant activity, suggesting their potential for therapeutic applications (Kumara et al., 2017).

Future Directions

The future directions for the study of “N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” and similar compounds could involve further exploration of their diverse biological activities, including their potential as therapeutic agents .

properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-16-6-2-1-5-15(16)21(27)25-11-9-14(10-12-25)13-23-19(26)20-24-17-7-3-4-8-18(17)28-20/h1-8,14H,9-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKKKEBJCCZIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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